molecular formula C26H38O4 B15008394 10,13-dimethyl-17-(2-methyl-5-oxotetrahydrofuran-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate

10,13-dimethyl-17-(2-methyl-5-oxotetrahydrofuran-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate

Cat. No.: B15008394
M. Wt: 414.6 g/mol
InChI Key: ZSUHSKYVVTXINZ-UHFFFAOYSA-N
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Description

The compound 10,13-dimethyl-17-(2-methyl-5-oxotetrahydrofuran-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate is a steroidal derivative characterized by a highly substituted cyclopenta[a]phenanthrene backbone. Its structure includes:

  • 10,13-Dimethyl groups on the steroidal core.
  • A 17-(2-methyl-5-oxotetrahydrofuran-2-yl) substituent, introducing a strained oxygen-containing heterocycle.

Structurally analogous to cardenolides and bile acid derivatives, this compound shares a tetracyclic framework with modifications that influence its physicochemical and biological behavior . Natural analogs, such as (E)-17-(4,7-dimethyloct-5-en-2-yl)-10,13-dimethyl-...-3-ol isolated from Perinereis aibuhitensis, highlight the diversity of substituents at C17 in bioactive steroidal compounds .

Properties

Molecular Formula

C26H38O4

Molecular Weight

414.6 g/mol

IUPAC Name

[10,13-dimethyl-17-(2-methyl-5-oxooxolan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C26H38O4/c1-16(27)29-18-9-12-24(2)17(15-18)5-6-19-20-7-8-22(25(20,3)13-10-21(19)24)26(4)14-11-23(28)30-26/h5,18-22H,6-15H2,1-4H3

InChI Key

ZSUHSKYVVTXINZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C5(CCC(=O)O5)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9A,11A-DIMETHYL-1-(2-METHYL-5-OXOOXOLAN-2-YL)-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9AH,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHREN-7-YL ACETATE typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the subsequent introduction of the acetate group. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and advanced purification techniques to obtain the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

9A,11A-DIMETHYL-1-(2-METHYL-5-OXOOXOLAN-2-YL)-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9AH,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHREN-7-YL ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and mechanisms.

Biology

In biological research, the compound’s potential as a bioactive molecule is explored. It may exhibit properties such as anti-inflammatory, anticancer, or antimicrobial activities, making it a candidate for drug development.

Medicine

In medicine, the compound’s therapeutic potential is investigated. Its ability to interact with specific biological targets could lead to the development of new treatments for various diseases.

Industry

In the industrial sector, the compound may be used in the synthesis of advanced materials or as an intermediate in the production of other valuable chemicals.

Mechanism of Action

The mechanism of action of 9A,11A-DIMETHYL-1-(2-METHYL-5-OXOOXOLAN-2-YL)-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9AH,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHREN-7-YL ACETATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context of its use, such as its role in a particular biological or chemical process.

Comparison with Similar Compounds

Key Observations:

5-Oxofuran (in ) and pyrimidinone-thiophene (in ) substituents suggest diverse pharmacological targets, such as ion channel modulation or epigenetic enzyme inhibition.

C3 Modifications :

  • The acetate group in the target compound may act as a prodrug, hydrolyzing in vivo to a free hydroxyl group for enhanced activity .

Bioactivity :

  • Antitumor activity in analogs (e.g., ) correlates with steroidal frameworks, but substituent-specific effects (e.g., alkylating groups in ) dictate mechanistic pathways.

Physicochemical and Pharmacokinetic Properties

  • Solubility: The target compound’s acetate and oxotetrahydrofuran groups likely increase solubility compared to non-polar analogs (e.g., 17-hydroxy-10,13-dimethyl-...-3-one, solubility 39.73 ).
  • Stability : The 5-oxotetrahydrofuran’s ring strain may render the compound prone to hydrolysis under acidic conditions, necessitating formulation adjustments.

Methodological Insights

  • Similarity Indexing: Tanimoto coefficient-based analyses (as in ) could quantify structural overlap with cardenolides or HDAC inhibitors, predicting biological targets.
  • Synthetic Accessibility : Copper-catalyzed oxyalkynylation methods (e.g., ) are applicable for introducing advanced substituents at C15.

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